L-CysteineS-sulfate

Neuroscience Pharmacology Excitotoxicity

L-Cysteine S-sulfate is an endogenous NMDA receptor agonist (EC50 8.2 µM) with 7.2-fold selectivity over AMPA receptors, essential for studying excitotoxicity, MoCD neurodegeneration, and gephyrin degradation. Its S-sulfonate modification ensures superior solubility and oxidative stability over native cysteine, making it ideal for concentrated neutral-pH bioprocess feeds. Sourced for diagnostic biomarker quantification and ligand binding assays.

Molecular Formula C3H6NNaO5S2
Molecular Weight 223.2 g/mol
Cat. No. B12503652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-CysteineS-sulfate
Molecular FormulaC3H6NNaO5S2
Molecular Weight223.2 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)SS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C3H7NO5S2.Na/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);/q;+1/p-1
InChIKeyDQFVBELGDROGDO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Cysteine S-sulfate: Technical Specifications, Key Properties, and Procurement Considerations for Research Applications


L-Cysteine S-sulfate (CAS 1637-71-4; synonym S-Sulfo-L-cysteine) is an endogenous sulfur-containing amino acid derivative belonging to the S-substituted L-cysteine class [1]. It is a potent and selective agonist of the N-methyl-D-aspartate (NMDA) glutamatergic receptor [2] and serves as a substrate for specific C-S lyase enzymes . The compound accumulates pathologically in molybdenum cofactor deficiency (MoCD) and sulfite oxidase deficiency, where it acts as a neurotoxic glutamate analog [3]. Commercially, L-Cysteine S-sulfate is available as the free acid (≥98% purity by TLC) for ligand binding assays and as the sodium salt sesquihydrate form optimized for bioprocessing applications . Its unique S-sulfonate moiety confers distinct solubility, stability, and biological activity profiles that differentiate it from native cysteine, cystine, and other thiol-containing analogs.

Why Generic Cysteine or Other Thiols Cannot Substitute for L-Cysteine S-sulfate in Specialized Research Applications


Generic substitution of L-Cysteine S-sulfate with native L-cysteine, L-cystine, or other thiol-containing amino acids fails due to fundamental differences in three critical domains: receptor pharmacology, physicochemical stability, and metabolic fate. L-Cysteine S-sulfate exhibits a distinct NMDA receptor activation profile (EC50 = 8.2 µM) with measurable selectivity over AMPA receptors (EC50 = 59 µM) [1], whereas native L-cysteine and L-cystine lack this specific ionotropic glutamate receptor agonist activity. In bioprocessing applications, the S-sulfonate modification eliminates the oxidative instability and pH-dependent solubility limitations of unmodified L-cysteine, enabling formulation of highly concentrated neutral-pH feeds that reduce caustic shocks and prevent recombinant protein fragmentation . Furthermore, the compound serves as a specific diagnostic biomarker for molybdenum cofactor deficiency and sulfite oxidase deficiency, with urinary and plasma elevations that are pathognomonic for these disorders [2]; no other cysteine analog provides this diagnostic specificity. These differentiated properties—spanning pharmacology, process chemistry, and clinical diagnostics—preclude the interchangeability of L-Cysteine S-sulfate with structurally related compounds.

Quantitative Evidence for L-Cysteine S-sulfate Differentiation: Head-to-Head Data for Scientific Selection


NMDA Receptor Agonist Activity and Subtype Selectivity vs. AMPA Receptors

L-Cysteine S-sulfate acts as a selective NMDA receptor agonist with a 7.2-fold preference over AMPA receptors. In radioligand binding assays, the compound exhibits an EC50 of 8.2 µM at NMDA receptors versus 59 µM at AMPA receptors [1]. This selectivity profile contrasts with glutamate, which activates both receptor subtypes with comparable potency, and with native cysteine, which lacks significant ionotropic glutamate receptor agonist activity. The NMDA-specific activation by L-Cysteine S-sulfate leads to calcium influx and calpain-dependent degradation of the inhibitory synaptic scaffolding protein gephyrin at 100 µM [1], and induces concentration-dependent cytotoxicity in primary mouse neuronal cells (200 µM) [1].

Neuroscience Pharmacology Excitotoxicity

Aqueous Stability at Neutral pH vs. Native L-Cysteine Oxidation Susceptibility

The S-sulfonate modification in L-Cysteine S-sulfate sodium salt confers significantly enhanced hydrolytic stability in neutral aqueous solutions compared to the rapid oxidation of native L-cysteine to cystine at physiological pH. In neutral aqueous solutions (pH 6.0–7.0) at room temperature, L-Cysteine S-sulfate sodium salt exhibits a hydrolysis rate of less than 5% over 7 days [1]. This stability profile enables long-term storage of aqueous formulations and eliminates the oxidative instability that characterizes unmodified L-cysteine, which undergoes rapid oxidation to cystine at physiological pH and requires alkaline feeds (typically pH > 10) to maintain solubility and stability in cell culture applications .

Bioprocessing Cell Culture Formulation Science

In Vivo Neuroexcitatory Potency: Seizure Induction in Zebrafish Model

L-Cysteine S-sulfate (SSC) induces quantifiable seizure-like behaviors in zebrafish larvae at a concentration of 2 mM when administered three days post-fertilization [1]. This in vivo neuroexcitatory effect is fully reversible upon removal of SSC and can be alleviated by glutamatergic receptor antagonists [1], confirming that the observed phenotype is directly attributable to SSC-mediated NMDA receptor activation rather than non-specific toxicity. In contrast, native cysteine and cystine do not produce comparable seizure-like behaviors at equivalent concentrations, underscoring the unique excitotoxic potential of the S-sulfonate-modified amino acid.

Neurotoxicology Developmental Biology Rare Disease Modeling

Solubility Enhancement in Bioprocessing Feeds: Sodium Salt Form vs. Free Cysteine

L-Cysteine S-sulfate sodium salt sesquihydrate demonstrates markedly enhanced aqueous solubility compared to unmodified L-cysteine under neutral pH conditions relevant to cell culture feeds. The compound is soluble in water up to 1.3 M at room temperature . This high solubility at neutral pH eliminates the requirement for alkaline feeds (typically pH > 10) that are necessary to solubilize and stabilize unmodified cysteine . The elimination of alkaline feeds prevents caustic shocks in bioreactors, reduces recombinant protein fragmentation, and decreases trisulfide bond content in expressed proteins .

Bioprocessing Cell Culture Media Upstream Manufacturing

Diagnostic Specificity as a Biomarker for Molybdenum Cofactor Deficiency

Elevated urinary and plasma levels of L-Cysteine S-sulfate (SSC) are pathognomonic for molybdenum cofactor deficiency (MoCD) and isolated sulfite oxidase deficiency [1]. Patients with these disorders excrete abnormally large amounts of SSC, sulfite, and thiosulfate, but no inorganic sulfate [1]. This diagnostic specificity derives from the unique metabolic pathway in which sulfite accumulates due to sulfite oxidase deficiency and reacts with cystine to form SSC via a distinct biochemical route [1]. No other sulfur-containing amino acid—including cysteine, cystine, homocysteine, or taurine—exhibits this disease-specific accumulation pattern, making SSC an irreplaceable biomarker for confirmatory diagnosis and therapeutic monitoring of these rare but fatal inborn errors of metabolism.

Clinical Diagnostics Metabolomics Inborn Errors of Metabolism

HPLC Retention and Separation Characteristics for Analytical Method Development

L-Cysteine S-sulfate exhibits distinct chromatographic behavior on mixed-mode HPLC columns, enabling its separation from structurally related sulfur-containing amino acids. On a Primesep SB column (strong anion-exchange combined with weak reversed-phase mechanism), L-Cysteine S-sulfate is retained effectively, while neutral and cationic amino acids elute earlier [1]. The compound can be monitored by LC/MS, ELSD, Corona, or UV detectors, and the method serves as a generic approach for analysis of acidic compounds [1]. This differential retention profile provides a validated analytical pathway for quantifying L-Cysteine S-sulfate in complex biological matrices, distinguishing it from cysteine, cystine, and taurine which lack the strong anionic character conferred by the S-sulfonate group.

Analytical Chemistry Chromatography Quality Control

Optimal Research and Industrial Applications for L-Cysteine S-sulfate Based on Verified Differentiation Evidence


NMDA Receptor Pharmacology and Excitotoxicity Studies

L-Cysteine S-sulfate is the preferred tool compound for selective NMDA receptor activation studies. With an EC50 of 8.2 µM at NMDA receptors and 7.2-fold selectivity over AMPA receptors (EC50 59 µM) [1], it enables dissection of NMDA-specific signaling pathways without confounding AMPA receptor activation. Researchers investigating calcium influx, calpain activation, gephyrin degradation, and excitotoxic neurodegeneration should select L-Cysteine S-sulfate over glutamate (non-selective) or NMDA itself (synthetic, less physiologically relevant) for studies requiring an endogenous-like agonist with defined receptor subtype selectivity [1].

Bioprocessing: High-Concentration Neutral-pH Feed Formulation for Recombinant Protein Production

The sodium salt form of L-Cysteine S-sulfate (CAS 150465-29-5) is the optimal cysteine source for fed-batch cell culture processes requiring high-concentration, neutral-pH feeds. Its solubility of up to 1.3 M in water at room temperature [1] and hydrolytic stability of < 5% degradation over 7 days at pH 6.0–7.0 [2] eliminate the need for alkaline feeds (pH > 10) required for unmodified cysteine [1]. This substitution reduces caustic shocks in bioreactors, prevents recombinant protein fragmentation, decreases trisulfide bond content, and simplifies feed preparation with lower contamination risks [1]. Bioprocess engineers developing intensified fed-batch or perfusion processes should specify L-Cysteine S-sulfate sodium salt for improved process robustness and product quality.

In Vivo Modeling of Molybdenum Cofactor Deficiency and Sulfite Oxidase Deficiency

L-Cysteine S-sulfate is an essential reagent for establishing chemically induced models of MoCD and sulfite oxidase deficiency. Administration of 2 mM SSC to zebrafish larvae three days post-fertilization induces seizure-like behaviors and increased cell death in the central nervous system, phenotypes that are fully reversible upon compound removal and alleviated by glutamatergic receptor antagonists [1]. This validated in vivo model recapitulates the excitotoxic neurodegeneration observed in human MoCD patients, where SSC accumulation drives disease pathology [2]. Researchers screening NMDA receptor antagonists as potential therapeutics for MoCD should utilize L-Cysteine S-sulfate to establish disease-relevant phenotypic models.

Clinical Metabolomics and Diagnostic Biomarker Quantification

L-Cysteine S-sulfate is the definitive analytical standard for clinical laboratories performing confirmatory testing for molybdenum cofactor deficiency and isolated sulfite oxidase deficiency. Elevated urinary and plasma SSC levels are pathognomonic for these disorders [1], distinguishing them from other inborn errors of sulfur amino acid metabolism. Validated HPLC methods on mixed-mode columns (e.g., Primesep SB) enable specific quantification of SSC in complex biological matrices [2]. Clinical metabolomics facilities, newborn screening programs, and diagnostic reference laboratories should procure high-purity L-Cysteine S-sulfate (≥98% by TLC [3]) for accurate biomarker quantification and therapeutic monitoring of cPMP-treated MoCD patients.

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